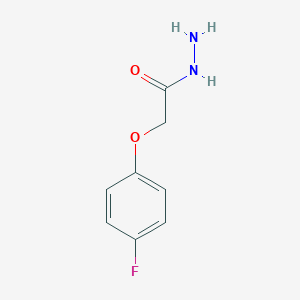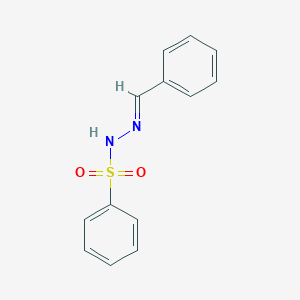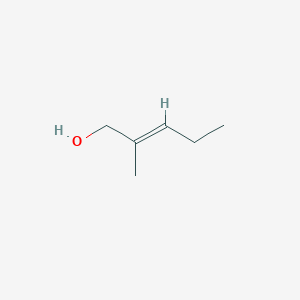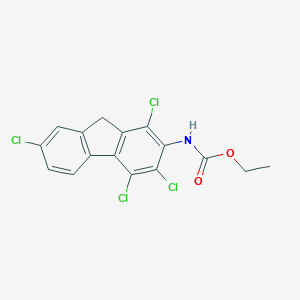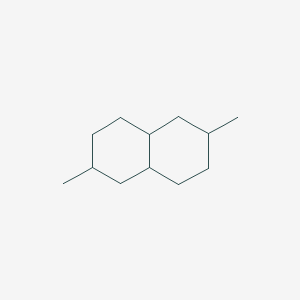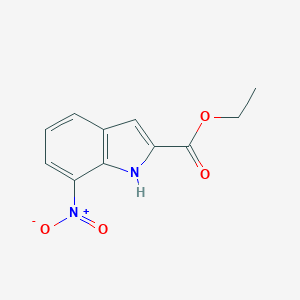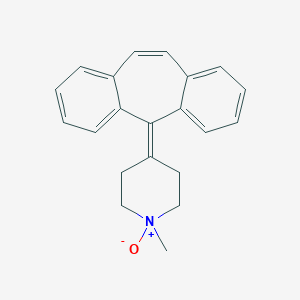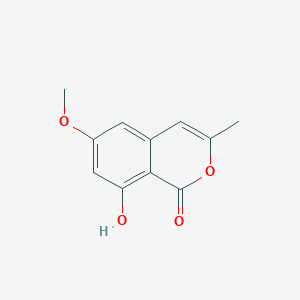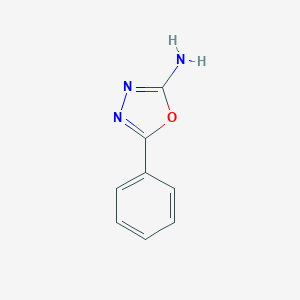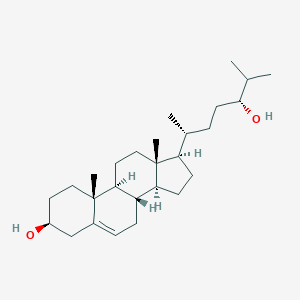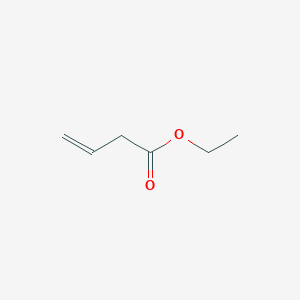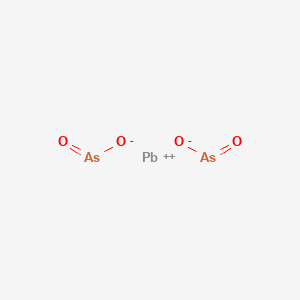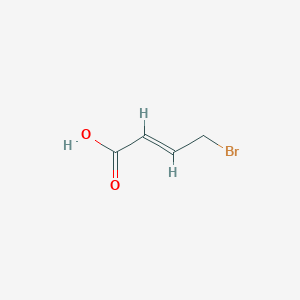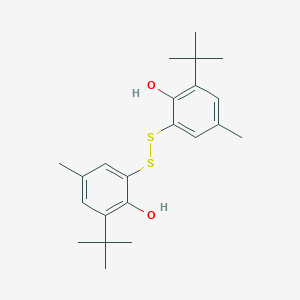
p-Cresol, 2,2'-dithiobis[6-tert-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cresol and its derivatives, such as 2,6-di-tert-butyl-p-cresol, are compounds that have been extensively studied due to their antioxidative properties and applications in various industries. These compounds are known for their ability to stabilize other substances by preventing oxidation, which is a common cause of degradation in food products and polymers .
Synthesis Analysis
The synthesis of 2,6-di-tert-butyl-p-cresol involves the reaction of p-cresol with isobutylene using concentrated sulfuric acid as a catalyst. This process requires careful control of reaction conditions to ensure the desired product is obtained. Purification is typically achieved through recrystallization from absolute alcohol, and the purity of the product can be confirmed using techniques such as thin-layer chromatography and autoradiography .
Molecular Structure Analysis
The molecular structure of p-cresol derivatives is characterized by the presence of tert-butyl groups attached to the benzene ring, which significantly influences the physical and chemical properties of the compound. For instance, the addition of tert-butyl groups to p-cresol increases its steric bulk, which can affect its reactivity and interaction with other molecules .
Chemical Reactions Analysis
p-Cresol and its derivatives undergo various chemical reactions, including metabolism in biological systems. For example, when dosed in rabbits, α-hydroxy-2,6-di-tert-butyl-p-cresol is metabolized to produce several compounds, including 3,5-di-tert-butyl-4-hydroxy-benzoic acid and its glucuronide, which are isolated from the urine . The presence of tert-butyl groups also influences the reactivity of these compounds in synthetic chemical reactions, as seen in the synthesis of isothiocyanate derivatives of tert-butylbicycloorthobenzoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-cresol derivatives are influenced by the tert-butyl groups. These compounds typically have high boiling points and are solid at room temperature. Their solubility in various solvents can be manipulated for separation purposes, as demonstrated by the use of tert-butyl alcohol for the separation of p-cresol from its mixture with 2,6-xylenol by adductive crystallization . Additionally, the antioxidative properties of these compounds make them valuable as stabilizers in materials such as plastics, where they can be analyzed using techniques like Curie-point-pyrolysis/GC/MS .
Applications De Recherche Scientifique
Antioxidant Applications in Transformer Oil
2,6-Di-tert-butyl-4-methylphenol (BHT), also known as 2,6-di-tert-butyl-p-cresol (DBPC), is prominently used as an antioxidant in transformer oil. Research demonstrates the efficacy of electrochemical techniques in determining BHT's concentration within transformer oil, highlighting the method's advantages over traditional spectrophotometry and liquid chromatography for ensuring the longevity and reliability of transformer oils (Zhou Zhou, Feng Bing, W. Tao, & Xu Song, 2012).
Catalysis in Alkylation Reactions
The alkylation of p-cresol with tert-butyl alcohol has been studied using various catalysts, including ionic liquids and heteropoly acid supported on zirconia, to optimize the production of tert-butylated p-cresol derivatives. These studies focus on optimizing reaction conditions to maximize the yield and selectivity of desired products, demonstrating the versatility and efficiency of these catalysts in facilitating chemical transformations (P. Elavarasan, Kishore Kondamudi, & S. Upadhyayula, 2009); (Biju M. Devassy, Ganapati V. Shanbhag, F. Lefebvre, & S. B. Halligudi, 2004).
Photocatalytic Degradation of Organic Pollutants
Research into the photocatalytic efficiency of Eu-doped Bi2S3 nanoparticles for the degradation of organic pollutants under visible light illumination has highlighted the potential of p-cresol and its derivatives in environmental remediation. This study emphasizes the enhanced photocatalytic activity of these nanoparticles in degrading various toxic organic pollutants, including p-cresol, thereby offering a promising approach for water and wastewater treatment (A. Sarkar et al., 2015).
Enhanced Chemical Processes
Investigations into the transesterification of methyl (meth)acrylates have revealed the effectiveness of magnesium(ii) and sodium(i) complexes derived from 2,6-di-tert-butyl-p-cresol (BHT-H) as catalysts. These findings underscore the role of p-Cresol derivatives in facilitating chemoselective reactions, which are crucial for producing industrial chemicals and materials with higher efficiency and selectivity (Xue Zhao et al., 2022).
Propriétés
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWSPFKFLNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216771 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol, 2,2'-dithiobis[6-tert-butyl- | |
CAS RN |
1620-66-2 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

